Dimethylmethylenammonium chloride

Description

Historical Context and Development of Eschenmoser's Salt as a Reagent

The development of stable iminium salts as practical laboratory reagents is closely associated with the work of Swiss chemist Albert Eschenmoser. While related α-halogenated amines were described earlier, the preparation and popularization of dimethylmethylenammonium iodide, widely known as Eschenmoser's salt, by his research group in 1971 was a milestone. chemeurope.com This reagent provided a more stable and manageable alternative to generating the reactive dimethylaminomethylene cation in situ.

The original synthesis reported by Eschenmoser's team involved the treatment of bis(dimethylamino)methane with iodotrimethylsilane. wikipedia.org An alternative preparation involves the pyrolysis of iodomethyltrimethylammonium iodide. wikipedia.org The corresponding chloride salt, Dimethylmethylenammonium chloride, can be prepared via similar strategies and serves as an equally effective reagent in many applications. researchgate.net These salts are powerful dimethylaminomethylating agents, reacting efficiently with a range of nucleophiles including enolates, silyl (B83357) enol ethers, and even relatively acidic ketones. chemeurope.comwikipedia.org The resulting tertiary amines can be further manipulated, for instance, through methylation and subsequent elimination to produce methylenated compounds, showcasing the versatility of this class of reagents. wikipedia.org

| Property | This compound | Dimethylmethylenammonium iodide (Eschenmoser's Salt) |

| IUPAC Name | dimethyl(methylidene)azanium;chloride | Dimethylmethylideneammonium iodide |

| Molecular Formula | C₃H₈ClN | C₃H₈IN |

| Molar Mass | 93.55 g/mol | 185.01 g/mol |

| Appearance | - | Colorless hygroscopic crystals |

| CAS Number | 30354-18-8 | 33797-51-2 |

Foundational Principles of Iminium Chemistry in Catalysis and Synthesis

Iminium chemistry is a cornerstone of modern organic synthesis, revolving around the formation and reaction of iminium ions. numberanalytics.comnumberanalytics.com An iminium cation possesses the general structure [R¹R²C=NR³R⁴]⁺ and is characterized by an electrophilic carbon atom double-bonded to a positively charged nitrogen atom. wikipedia.org These species are typically generated in a rapid and reversible reaction by the condensation of secondary amines with aldehydes or ketones under acidic conditions. wikipedia.orgacs.org This process activates the carbonyl compound, rendering it significantly more electrophilic and susceptible to nucleophilic attack than the starting aldehyde or ketone. acs.org

This activation principle is the basis of iminium catalysis, a powerful strategy in organic synthesis. numberanalytics.com In a typical catalytic cycle, a chiral secondary amine catalyst reacts with a substrate (like an α,β-unsaturated aldehyde) to form a chiral iminium ion. This intermediate then reacts with a nucleophile, and subsequent hydrolysis releases the product while regenerating the amine catalyst. numberanalytics.com This approach allows for high levels of stereoselectivity in forming complex molecules. numberanalytics.com

This compound and its iodide analogue are essentially pre-formed, stable iminium salts. Their utility stems from providing a direct source of the electrophilic dimethylaminomethylene cation, bypassing the need for in situ generation from an amine and an aldehyde. This makes them highly effective reagents for what are known as Mannich-type reactions, where they react with a wide variety of carbon and heteroatom nucleophiles. youtube.comresearchgate.net The breadth of reactions involving iminium intermediates highlights their fundamental importance in synthetic chemistry.

| Selected Named Reactions Involving Iminium Intermediates |

| Aza-Cope Rearrangement |

| Beckmann Rearrangement |

| Duff Reaction |

| Mannich Reaction |

| Pictet-Spengler Reaction |

| Stephen Aldehyde Synthesis |

| Stork Enamine Alkylation |

| Vilsmeier-Haack Reaction |

| Source: wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl(methylidene)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTROANVDZIEGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

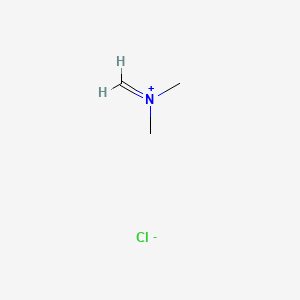

C[N+](=C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952697 | |

| Record name | Dimethyl(methylene)iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30354-18-8 | |

| Record name | Methanaminium, N-methyl-N-methylene-, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30354-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylmethylenammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030354188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(methylene)iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmethylenammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethylmethylenammonium Chloride and Its Congeners

Established Laboratory and Industrial Preparations

The preparation of dimethylmethylenammonium chloride and its analogues can be broadly categorized into several established methods, which have been refined for both laboratory and industrial scale applications.

Thermal Decomposition Routes

One of the classical methods for the synthesis of N,N-dimethylmethyleneiminium iodide (Eschenmoser's salt), a close congener of the chloride salt, involves the thermal decomposition of a quaternary ammonium (B1175870) salt. Specifically, the pyrolysis of iodomethyltrimethylammonium iodide leads to the formation of Eschenmoser's salt and methyl iodide. This reaction proceeds through an intramolecular nucleophilic substitution mechanism.

While this method is effective for the iodide analogue, the synthesis of the chloride salt via a similar thermal decomposition route is less common due to the different reactivity of the corresponding chloride precursors.

Synthesis via Aminodihalogenomethane Intermediates

A prominent and widely used method for the synthesis of this compound involves the reaction of N,N-dimethylformamide (DMF) with a variety of chlorinating agents. This approach proceeds through the formation of a key intermediate, often referred to as a Vilsmeier reagent, which is a type of chloroiminium salt.

Common chlorinating agents employed in this synthesis include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosgene (B1210022) (COCl₂). The reaction of DMF with these reagents generates the electrophilic (chloromethylene)dimethylammonium chloride.

A patented industrial process describes the synthesis of solid (chloromethylene)dimethylammonium chloride by reacting phthaloyl chloride with N,N-dimethylformamide. This method offers the advantage of producing a solid product, which can be easier to handle and purify. The reaction temperature is typically maintained between 0 and 60°C.

The general reaction scheme using thionyl chloride is as follows:

Reaction Scheme:

This method is advantageous due to the ready availability and low cost of the starting materials. The resulting iminium salt is often used in situ for subsequent reactions.

Alternative and Optimized Synthetic Access to Iminium Salts

In addition to the established methods, several alternative and optimized routes for the synthesis of dimethylmethylenammonium salts have been developed. These methods often aim to improve yields, reduce the use of hazardous reagents, or provide access to a wider range of iminium salt congeners.

One alternative approach involves the reaction of bis(dimethylamino)methane with an appropriate electrophile. For instance, the reaction with trimethylsilyl (B98337) iodide is a known route to Eschenmoser's salt. A similar strategy can be envisioned for the chloride salt using a suitable chloride-based electrophile.

Another innovative approach involves the oxidation of amino ketene (B1206846) silyl (B83357) acetals or amino silyl enol ethers. While not a direct synthesis of this compound itself, this method provides a pathway to functionalized iminium salts that can serve as its synthetic equivalents in certain applications.

Furthermore, the direct reaction of dimethylamine (B145610) with formaldehyde (B43269) can, in principle, lead to the formation of the corresponding iminium ion, which can then be trapped with a chloride source. The methylation of ammonium chloride with formaldehyde is a known process for producing dimethylamine, highlighting the close relationship between these starting materials.

Recent research has also explored the use of N-chlorosuccinimide (NCS) as an oxidizing agent in the synthesis of related sulfonimidoyl chlorides from sulfinamides, suggesting its potential applicability in the synthesis of iminium salts under milder conditions.

The following table summarizes some of the synthetic approaches to dimethylmethylenammonium salts and their key features:

| Synthetic Method | Starting Materials | Key Reagents | Product | Key Features |

| Thermal Decomposition | Iodomethyltrimethylammonium iodide | Heat | Dimethylmethylenammonium iodide | Classical method for iodide analogue. |

| From Amide | N,N-Dimethylformamide | POCl₃, SOCl₂, Phosgene, Phthaloyl chloride | This compound | Widely used, versatile, suitable for large scale. |

| From Aminal | Bis(dimethylamino)methane | Trimethylsilyl iodide | Dimethylmethylenammonium iodide | Alternative route to the iodide salt. |

| From Tertiary Amines | N-Alkyl-N-benzylamines | Phosgene or Triphosgene | Carbamoyl chlorides (precursors) | Efficient dealkylation to form precursors to related structures. |

The continuous development of new synthetic strategies provides chemists with a range of options to access this compound and its congeners, tailored to specific laboratory or industrial needs.

Reactivity Profiles and Detailed Mechanistic Investigations of Dimethylmethylenammonium Chloride

Electrophilic Reactivity of the Dimethylaminomethylene Cation

The dimethylaminomethylene cation, [(CH₃)₂N=CH₂]⁺, is the reactive species in dimethylmethylenammonium salts. Its structure can be described by a resonance hybrid of an iminium cation and a carbocation, with the atoms C₃N being coplanar. wikipedia.org This cation is isoelectronic with isobutene. wikipedia.org The electrophilicity of this cation makes it a potent agent for dimethylaminomethylation, readily reacting with a variety of nucleophiles. wikipedia.orgresearchgate.net

It efficiently reacts with enolates, silyl (B83357) enol ethers, and even less acidic ketones to introduce a dimethylaminomethyl group [R-CH₂N(CH₃)₂]. wikipedia.org The inherent stability combined with high reactivity makes it a preferred reagent in many synthetic transformations. thieme-connect.de

C-C Bond Forming Reactions

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. sigmaaldrich.comillinois.edu Dimethylmethylenammonium chloride is a key reagent in several such transformations, primarily through its participation in hydroaminomethylation and Mannich-type reactions.

Hydroaminomethylation is a process that involves the addition of an amine and a methyl group across a double or triple bond. nih.gov While often requiring transition-metal catalysis, methods utilizing reagents like dimethylmethylenammonium salts under acidic conditions have been developed. nih.govnih.gov These reactions provide a direct route to synthesize amines from abundant alkenes and alkynes. nih.govnih.gov

The reaction of dimethylmethylenammonium salts with unsaturated systems like alkenes and alkynes is initiated by the electrophilic addition of the dimethylaminomethylene cation to the π-bond. researchgate.net For instance, styrene (B11656) reacts with Eschenmoser's salt to form an iminium cation intermediate. researchgate.net This process is a Prins-type addition, which leads to the formation of a carbocation that can then undergo further reaction. researchgate.net This methodology has been applied to a range of unactivated alkenes and alkynes, demonstrating broad functional group tolerance. nih.gov

In certain hydroaminomethylation reactions initiated by dimethylmethylenammonium salts, a key mechanistic step is an intramolecular 1,5-hydride transfer. researchgate.netresearchgate.net This redox-neutral process involves the transfer of a hydride from one of the amine's methyl groups to the carbocation formed after the initial electrophilic addition. researchgate.net This cascade reaction, sometimes referred to as the "tert-amino effect," results in the oxidation of an amine substituent and the simultaneous reduction of the carbocation. researchgate.netqmul.ac.uk This pathway is distinct from other hydroaminomethylation mechanisms and allows for the functionalization of otherwise inert C-H bonds. researchgate.netqmul.ac.ukfrontiersin.org The feasibility of such a hydride shift can be influenced by the reaction conditions and the structure of the substrates involved. nih.gov

The choice of solvent and acidic mediator can significantly influence the outcome of hydroaminomethylation reactions. nih.govresearchgate.net Hexafluoroisopropanol (HFIP) has been identified as a superior solvent for these transformations. researchgate.netnih.gov Its ability to stabilize cationic intermediates through strong hydrogen-bonding interactions, coupled with its low nucleophilicity, facilitates reactions at lower temperatures. researchgate.netrsc.orgrsc.org

Kinetic, isotopic labeling, and computational studies have highlighted the crucial role of HFIP as a mediator for proton-transfer events. researchgate.net In contrast, using a different acidic mediator like trifluoroacetic acid (TFA) can lead to different products. For example, the reaction of styrene with Eschenmoser's salt in HFIP yields a linear, monomethylated amine via a 1,5-hydride transfer pathway. However, in TFA, a branched, dimethylated amine is formed. researchgate.net This demonstrates the profound impact of the acidic medium on the reaction mechanism and selectivity.

Table 1: Effect of Acidic Mediator on Hydroaminomethylation of Styrene with Eschenmoser's Salt researchgate.net

| Mediator | Product Type | Amine Moiety | Proposed Pathway |

| HFIP | Linear | Monomethylated | Prins-type addition followed by 1,5-hydride transfer |

| TFA | Branched | Dimethylated | Different hydroaminomethylenation pathway |

Data synthesized from textual descriptions in the source material.

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an active methylene (B1212753) compound (the nucleophile), an aldehyde (like formaldehyde), and a secondary amine (like dimethylamine). wikipedia.orgchemicalbook.com this compound serves as a preformed iminium ion, or "Mannich intermediate," streamlining this process. thieme-connect.dechemicalbook.com

This salt reacts efficiently with active methylene compounds, such as ketones, β-keto esters, and cyclohexane-1,3-dione, to yield the corresponding dimethylaminomethylated products. wikipedia.orgthieme-connect.deyoutube.com The use of preformed Eschenmoser's salt is often more convenient than generating the iminium salt in situ, as the latter can be hygroscopic and difficult to handle. chemicalbook.com The reaction typically proceeds via the attack of an enol or enolate form of the active methylene compound on the electrophilic carbon of the dimethylaminomethylene cation. thieme-connect.dewikipedia.org

Table 2: Examples of Mannich-Type Reactions with Eschenmoser's Salt thieme-connect.de

| Active Methylene Compound | Product |

| Cyclopentanone | 2-[(Dimethylamino)methyl]cyclopentanone |

| Cyclohexanone | 2-[(Dimethylamino)methyl]cyclohexanone |

| Cyclohexane-1,3-dione | 2-[(Dimethylamino)methyl]cyclohexane-1,3-dione |

Data sourced from examples provided in the reference.

Mannich-Type Reactions with Active Methylene Compounds

Reactivity with Enolates and Silyl Enol Ethers

This compound readily reacts with nucleophiles such as enolates and silyl enol ethers. Enolates, generated by the deprotonation of carbonyl compounds, attack the electrophilic carbon of the iminium ion, leading to the formation of a β-dimethylaminocarbonyl compound. This reaction, often referred to as a Mannich-type reaction, is a fundamental carbon-carbon bond-forming process.

Silyl enol ethers, which are more stable and isolable enol equivalents, also serve as excellent nucleophiles in reactions with this compound. wikipedia.orgorganic-chemistry.org The reaction is typically activated by a Lewis acid, which enhances the electrophilicity of the iminium salt. youtube.com The silyl enol ether attacks the iminium ion, and subsequent loss of the silyl group, often facilitated by a fluoride (B91410) source, yields the corresponding β-dimethylaminocarbonyl compound. youtube.com The mechanism involves the formation of a new carbon-carbon bond and the regeneration of the carbonyl group. youtube.com The choice between using an enolate or a silyl enol ether can depend on factors such as the desired reaction conditions (basic vs. acidic) and the stability of the starting materials. wikipedia.orgyoutube.com

The reactivity of silyl enol ethers can be influenced by their substitution pattern. For instance, in reactions involving unsymmetrical ketones, the regioselectivity of silyl enol ether formation (kinetic vs. thermodynamic control) can dictate the final product. wikipedia.org

Table 1: Reactivity of this compound with Enolates and Silyl Enol Ethers

| Nucleophile | Activating Agent | Product Type | Ref. |

|---|---|---|---|

| Enolate | Base (e.g., LDA) | β-Dimethylaminocarbonyl compound | youtube.com |

| Silyl Enol Ether | Lewis Acid (e.g., TiCl4) | β-Dimethylaminocarbonyl compound | youtube.com |

| Silyl Enol Ether | - | Cross-coupling products (with another silyl enol ether) | nih.gov |

Extension to More Acidic Ketones and Analogues

The scope of the Mannich-type reaction with this compound extends to more acidic ketones and their analogues. Substrates with pKa values that allow for facile enolate formation under mild basic conditions are particularly suitable. This includes β-dicarbonyl compounds, such as β-ketoesters and malonic esters, which possess relatively acidic α-protons. The resulting enolates are highly stabilized and react efficiently with Eschenmoser's salt.

The increased acidity of these substrates often allows for the use of weaker bases, such as triethylamine (B128534) or sodium carbonate, for enolate generation, making the reaction conditions more tolerant of various functional groups. The products of these reactions are valuable synthetic intermediates, as the newly introduced dimethylaminomethyl group can be a precursor to other functionalities or can be eliminated to form an α,β-unsaturated system.

Applications in the Synthesis of α-Substituted-α,β-Unsaturated Aldehydes

A significant application of the reactivity of this compound is in the synthesis of α-substituted-α,β-unsaturated aldehydes. mdpi.com This transformation typically involves a two-step sequence. First, the reaction of an enolate or silyl enol ether derived from an aldehyde with Eschenmoser's salt affords a β-dimethylamino aldehyde. Subsequent treatment of this intermediate with a methylating agent, followed by elimination (Hofmann elimination), yields the desired α,β-unsaturated aldehyde.

This methodology provides a powerful route to a variety of substituted alkenals, which are important building blocks in organic synthesis. mdpi.com The ability to introduce a substituent at the α-position of an α,β-unsaturated aldehyde is particularly valuable for the construction of complex molecular architectures.

Direct Methenylation Reactions

This compound can also participate in direct methenylation reactions, where it introduces a methylene group (=CH₂) onto a substrate.

Functionalization of 4-Alkylpyridines

While specific research on the direct methenylation of 4-alkylpyridines with this compound is not extensively detailed in the provided search results, the general reactivity patterns of pyridines suggest that such a reaction would likely proceed through the formation of a pyridinium (B92312) ylide. The acidity of the α-protons of the 4-alkyl group would be a critical factor. Activation of the pyridine (B92270) ring, for instance by N-oxidation, could facilitate deprotonation and subsequent reaction with the electrophilic iminium salt. The resulting product would contain a vinyl group at the 4-position of the pyridine ring.

Propargylic C-H Functionalization for 1,3-Enyne Synthesis

A notable application of methenylation chemistry analogous to that of Eschenmoser's salt is seen in the synthesis of 1,3-enynes. nih.govnih.gov While the direct use of this compound is not explicitly detailed, a related two-step protocol for the α-methenylation of alkyl-substituted alkynes has been developed. nih.govnih.gov This process involves an iron-catalyzed propargylic C-H functionalization to introduce an amino group, followed by an elimination step to form the enyne. nih.govnih.gov This transformation constitutes an alkyne analogue of the Eschenmoser methenylation. nih.govnih.gov This method is effective for a range of aryl alkyl and dialkyl acetylenes. nih.gov

Table 2: Iron-Catalyzed Propargylic C-H Functionalization for 1,3-Enyne Synthesis

| Substrate Type | Catalyst | Key Transformation | Product | Ref. |

|---|---|---|---|---|

| Alkyl-substituted alkynes | Iron catalyst | Propargylic C-H functionalization followed by elimination | 1,3-Enyne | nih.govnih.gov |

Michael-Type Additions and Related Conjugate Processes

This compound, as a precursor to α,β-unsaturated iminium ions, can act as a Michael acceptor in conjugate addition reactions. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org In these processes, a nucleophile adds to the β-position of the transiently formed α,β-unsaturated iminium species. This type of reactivity is particularly relevant when the reaction conditions favor the in situ formation of this unsaturated intermediate from the initial Mannich adduct.

The Michael reaction is a 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its equivalent. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org The nucleophiles in these reactions, often referred to as Michael donors, are typically stabilized carbanions derived from compounds with acidic methylene or methine groups. organic-chemistry.orgwikipedia.org The reaction is thermodynamically controlled and leads to the formation of a new carbon-carbon bond at the β-position of the acceptor. organic-chemistry.orglibretexts.org The mechanism involves the addition of the nucleophile to the β-carbon, followed by protonation to yield the final product. masterorganicchemistry.com

Direct C-C Coupling with Michael Acceptors

The electrophilic character of the dimethylmethylenammonium cation allows it to react with various nucleophiles, including enolates and enamines, in what can be considered a variation of the Mannich reaction. While direct C-C coupling with Michael acceptors is a plausible transformation, detailed mechanistic studies and a broad range of examples specifically utilizing this compound are not extensively documented in readily available literature. However, the underlying principles of the aza-Michael addition provide a framework for understanding this reactivity.

In a typical aza-Michael addition, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. In the context of this compound, the iminium ion itself acts as the electrophile. The reaction with a Michael acceptor, such as an enolate derived from a β-dicarbonyl compound, would proceed via a conjugate addition pathway. The enolate would attack the electrophilic carbon of the iminium ion, leading to the formation of a new carbon-carbon bond and ultimately a γ-aminoketone or a related derivative after subsequent workup. The reaction is envisioned to proceed as follows: the Michael acceptor first forms an enolate in the presence of a base. This enolate then attacks the dimethylmethylenammonium cation. Subsequent protonation yields the final product.

While specific data tables for the reaction of this compound with a wide array of Michael acceptors are not prevalent, the general reactivity pattern is a cornerstone of synthetic organic chemistry. The efficiency and regioselectivity of such reactions would be influenced by factors such as the nature of the Michael acceptor, the solvent, and the reaction conditions.

C-Heteroatom Bond Forming Reactions

This compound is a key reagent in the formation of bonds between carbon and various heteroatoms, notably in the formylation of aromatic and heteroaromatic systems and the functionalization of phenols.

C-H Formylation of (Hetero)aromatics

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgthieme-connect.dewikipedia.org this compound is a pre-formed Vilsmeier reagent, or can be generated in situ from dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. wikipedia.org This electrophilic species is central to the introduction of a formyl group onto a variety of substrates.

Indolizine (B1195054), an electron-rich heterocyclic system, readily undergoes electrophilic substitution, with the highest electron density located at the C-3 position of the pyrrole (B145914) ring. nih.govmdpi.com Consequently, the Vilsmeier-Haack formylation of indolizines using this compound or a related Vilsmeier reagent proceeds with high regioselectivity to afford indolizine-3-carbaldehydes.

The reaction is generally applicable to a range of substituted indolizines. For instance, 2-substituted indolizines undergo formylation predominantly at the C-3 position. The reaction conditions typically involve treating the indolizine with the Vilsmeier reagent in a suitable solvent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the corresponding aldehyde.

Table 1: Regioselective Formylation of 2-Substituted Indolizines

| Entry | Indolizine Substituent (at C-2) | Product | Yield (%) |

| 1 | -CH₃ | 2-Methylindolizine-3-carbaldehyde | High |

| 2 | -Ph | 2-Phenylindolizine-3-carbaldehyde | Good |

| 3 | -CO₂Et | Ethyl 3-formylindolizine-2-carboxylate | Moderate |

Note: Yields are generalized as specific literature values for a broad range of substrates were not available.

The mechanism for the formylation of indolizines with this compound follows the established pathway for the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org

Electrophilic Attack: The electron-rich pyrrole ring of the indolizine acts as a nucleophile, attacking the electrophilic carbon atom of the dimethylmethylenammonium cation. This attack occurs preferentially at the C-3 position due to its higher electron density, leading to the formation of a resonance-stabilized cationic intermediate (a σ-complex). nih.govmdpi.com

Deprotonation and Aromatization: A base, which can be the chloride counter-ion or another species in the reaction mixture, removes the proton from the C-3 position, restoring the aromaticity of the heterocyclic system and forming a new iminium salt intermediate attached to the indolizine core.

Hydrolysis: In the final step, aqueous workup facilitates the hydrolysis of the iminium salt. Water attacks the electrophilic carbon of the iminium ion, and subsequent elimination of dimethylamine (B145610) leads to the formation of the final product, the indolizine-3-carbaldehyde.

This mechanistic pathway underscores the inherent reactivity of the indolizine nucleus towards electrophiles and explains the observed high regioselectivity of the formylation reaction.

Electrophilic Aromatic Substitution (EAS) with Phenols

Phenols are highly activated substrates for electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. This activation directs incoming electrophiles primarily to the ortho and para positions.

The reaction of phenols with this compound, a process known as aminomethylation, can be directed to achieve high ortho-selectivity. This provides a direct route to ortho-hydroxybenzylamines, which are valuable synthetic intermediates. The high ortho-regioselectivity is often attributed to a chelation effect involving the phenolic proton and the nitrogen atom of the incoming electrophile, potentially mediated by the counter-ion or other species in the reaction mixture.

Several studies have explored the ortho-aminomethylation of phenols using iminium salts, including Eschenmoser's salt (the iodide analog of this compound), which exhibits similar reactivity. These reactions often proceed under mild conditions and tolerate a variety of functional groups on the phenolic substrate.

Table 2: Ortho-Aminomethylation of Phenols

| Entry | Phenol (B47542) | Product | Yield (%) |

| 1 | Phenol | 2-(Dimethylaminomethyl)phenol | Good-Excellent |

| 2 | p-Cresol | 4-Methyl-2-(dimethylaminomethyl)phenol | Good |

| 3 | p-Chlorophenol | 4-Chloro-2-(dimethylaminomethyl)phenol | Moderate-Good |

| 4 | Estrone | 2-(Dimethylaminomethyl)estrone | Good |

Note: Yields are generalized based on reported efficiencies for similar aminomethylation reactions. nih.gov

The mechanism likely involves the formation of a transient complex between the phenol and the dimethylmethylenammonium cation, which directs the electrophilic attack to the ortho position. This directed approach circumvents the statistical mixture of ortho and para isomers often observed in other electrophilic aromatic substitutions of phenols.

Influence of Basic Conditions on Regioselectivity

The reactivity of iminium species such as this compound is significantly influenced by the reaction conditions, particularly the presence and nature of a base. The basicity of the medium can dictate the regioselectivity of reactions by influencing the dominant reaction pathway among several competing routes. When primary thioamides react with α-halo compounds to form an intermediary α-thioiminium salt, a structure central to Eschenmoser-type reactivity, the reaction outcome is highly dependent on the base employed. nih.govresearchgate.netbeilstein-journals.org

Three primary competing pathways have been identified: the Eschenmoser coupling reaction (ECR), the Hantzsch thiazole (B1198619) synthesis, and a base-catalyzed elimination to form nitriles. nih.govresearchgate.netbeilstein-journals.org The selection of a specific pathway is not arbitrary but is a direct consequence of the basic conditions.

Strong Bases: In the presence of a strong base, such as sodium methoxide, or an excess of a medium-strength base like carbonate in chlorinated solvents (e.g., CH₂Cl₂ or CHCl₃), the reaction tends to favor the formation of the Eschenmoser coupling product. nih.govbeilstein-journals.org However, very strong bases (e.g., NaOH/H₂O or EtONa/DMF) can also promote an alternative pathway: a base-catalyzed elimination (E2 or E1cB-like mechanism) of the α-thioiminium salt intermediate, which leads to the formation of the corresponding nitrile and a thiolate. nih.govresearchgate.netbeilstein-journals.org

This divergent behavior underscores the critical role of the base in modulating the deprotonation events of the key α-thioiminium salt intermediate, thereby directing the reaction toward a specific product.

Table 1: Influence of Base and Solvent on Reaction Pathway

| Reaction Condition | Predominant Pathway | Reference |

| Strong Base (e.g., Methoxide) in Chlorinated Solvent | Eschenmoser Coupling (ECR) | nih.govbeilstein-journals.org |

| Medium Base (e.g., Carbonate) in Chlorinated Solvent | Eschenmoser Coupling (ECR) | nih.govbeilstein-journals.org |

| Very Strong Base (e.g., NaOH, EtONa) | Nitrile Formation (Elimination) | nih.govresearchgate.netbeilstein-journals.org |

| Weak Base (e.g., Pyridine) or No Base | Hantzsch Thiazole Synthesis | nih.govbeilstein-journals.org |

| Polar Aprotic Solvent (e.g., DMF, MeCN), No Base | Eschenmoser Coupling (ECR) with specific substrates | beilstein-journals.orgbeilstein-journals.org |

Eschenmoser Coupling Reactions

The Eschenmoser coupling reaction (ECR) is a powerful method for carbon-carbon bond formation. While traditionally associated with the reaction of α-haloketones or α-haloesters, its scope has been extended to other substrates, revealing complex mechanistic details.

Analysis of Product Distribution and Competing Pathways (e.g., Hantzsch Thiazole Synthesis)

When primary thioamides react with α-halo electrophiles, the initially formed α-thioiminium salt stands at a mechanistic crossroads, leading to a distribution of products governed by competing reaction pathways. researchgate.netbeilstein-journals.org The three major competing routes are the desired Eschenmoser coupling, the Hantzsch thiazole synthesis, and elimination to nitriles. beilstein-journals.orgnih.gov

Eschenmoser Coupling Reaction (ECR): This pathway is initiated by the deprotonation of the α-carbon of the thioiminium salt, which requires the presence of an acidifying group (e.g., Z = COR, COOR, CN). nih.govbeilstein-journals.org The resulting carbanion attacks the iminium carbon to form a transient three-membered thiirane (B1199164) ring, which then spontaneously extrudes sulfur to yield the final coupled product. nih.govresearchgate.netbeilstein-journals.org

Hantzsch Thiazole Synthesis: This is a very common alternative pathway. researchgate.net It involves the deprotonation of the nitrogen atom of the α-thioiminium salt to form an imidothioate intermediate. nih.govbeilstein-journals.org This intermediate can then undergo an intramolecular cyclization to form a five-membered thiazoline (B8809763) ring, which subsequently eliminates a molecule like water to yield the aromatic thiazole. nih.govresearchgate.netbeilstein-journals.org Computational studies have shown that the energy barriers for the ECR and Hantzsch pathways are often inversely related; substrates with a low barrier for ECR tend to have a high barrier for the Hantzsch reaction, and vice versa. beilstein-journals.org

Nitrile Formation: This elimination pathway also proceeds from the imidothioate intermediate. nih.govbeilstein-journals.org Under the influence of a sufficiently strong base, a second deprotonation or a concerted elimination (E2 or E1cB-like) can occur, leading to fragmentation into a nitrile and a thiolate anion. nih.govresearchgate.netbeilstein-journals.org

The distribution of products is therefore a sensitive function of the substrate structure, solvent, and, most critically, the basicity of the reaction medium. nih.gov

Role of Acidity Balance in Intermediary α-Thioiminium Salts

The decisive factor governing the outcome of the competition between the Eschenmoser coupling and Hantzsch synthesis is the delicate balance in the acidity of the nitrogen and carbon atoms within the intermediary α-thioiminium salt. nih.govbeilstein-journals.orgnih.gov This acidity balance directly influences the concentration and reactivity of the key intermediates that lead to the different products. beilstein-journals.org

The N-H acidity (pKaN) of the α-thioiminium salt determines the equilibrium concentration of the imidothioate intermediate. nih.govbeilstein-journals.org Since the pKa values of primary α-thioiminium salts are relatively low (typically < 7 in water), even a medium-strength base like triethylamine can quantitatively generate the imidothioate, which is the precursor for both the Hantzsch and nitrile-formation pathways. nih.gov

For the Eschenmoser coupling reaction to occur, a proton must be abstracted from the α-carbon (C-H acidity, pKaC). nih.govbeilstein-journals.org This step is only feasible if the α-carbon is sufficiently acidic, usually due to the presence of an adjacent electron-withdrawing group (Z). nih.govresearchgate.netbeilstein-journals.org Therefore, a higher C-H acidity favors the ECR pathway over the Hantzsch route. beilstein-journals.org

Ultimately, the successful execution of an Eschenmoser coupling reaction hinges on achieving an optimal balance between the pKaN and pKaC of the α-thioiminium salt. researchgate.netbeilstein-journals.orgnih.gov This balance ensures that the pathway involving α-carbon deprotonation and subsequent thiirane formation can effectively compete with the pathways originating from nitrogen deprotonation.

Table 2: Relative N-H Acidity of Intermediary α-Thioiminium Salts

Acidity is presented as calculated energy differences (ΔE in kJ/mol) between the salt and its free base (imidothioate). A larger ΔE corresponds to higher acidity. The relative order is determined against the most acidic salt in the studied series (10a).

| Salt Intermediate | ΔE (kJ/mol) | Relative Acidity Order | Reference |

| 10a | 1341.6 | 1 (Most Acidic) | researchgate.net |

| 12a | 1354.1 | 2 | researchgate.net |

| 15 | 1361.3 | 3 | researchgate.net |

| 6a | 1403.9 | 4 (Least Acidic) | researchgate.net |

Advanced Applications of Dimethylmethylenammonium Chloride in Complex Molecule Synthesis

Synthetic Strategies for Nitrogen-Containing Heterocycles

The electrophilic nature of the dimethylmethyleneammonium cation makes it an ideal reagent for the functionalization of electron-rich heterocyclic systems. It facilitates the introduction of key functional groups that serve as handles for further molecular elaboration.

A notable application of dimethylmethylenammonium chloride is in the direct C-H functionalization of indolizines. nih.gov Research has demonstrated its utility as a formylating agent, providing a mild and straightforward method for producing indolizinecarbaldehydes with high regioselectivity. nih.govyoutube.com This transformation represents a significant advancement over classical formylation methods, which often require harsh conditions and result in poor selectivity. nih.gov

The reaction proceeds via a Friedel-Crafts-type mechanism where the electron-rich dienamine moiety of the indolizine (B1195054) attacks the Eschenmoser's salt. nih.gov This is followed by a series of steps including oxidation and hydrolysis to yield the formylated product. A key finding is that the reaction provides exclusive and remote regioselectivity, consistently delivering 7-formylated indolizines. nih.gov This method is tolerant of various substituents on the indolizine core, including alkyl, aryl, and thienyl groups. nih.gov The resulting indolizine-7-carbaldehydes are valuable intermediates that can be converted into push-pull dyes and other functional materials. nih.gov

Table 1: Formylation of Various Indolizine Substrates using Eschenmoser's Salt Data sourced from research on indolizinecarbaldehyde synthesis. nih.gov

| Indolizine Substrate | Product | Yield (%) |

|---|---|---|

| 2-Phenylindolizine | 2-Phenylindolizine-7-carbaldehyde | 72 |

| 2-(4-Methoxyphenyl)indolizine | 2-(4-Methoxyphenyl)indolizine-7-carbaldehyde | 70 |

| 2-(4-Chlorophenyl)indolizine | 2-(4-Chlorophenyl)indolizine-7-carbaldehyde | 65 |

| 2-Methyl-3-phenylindolizine | 2-Methyl-3-phenylindolizine-7-carbaldehyde | 62 |

| 2-(Thiophen-2-yl)indolizine | 2-(Thiophen-2-yl)indolizine-7-carbaldehyde | 55 |

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons located adjacent to a carbonyl group or other electron-withdrawing functions. Dimethylmethylenammonium salts are highly effective reagents for this transformation, acting as pre-formed Mannich reagents. wikipedia.org Given that furan (B31954) is an electron-rich heterocycle, it can undergo electrophilic substitution reactions, including those of the Mannich type, to introduce functional groups onto the ring.

While specific, detailed studies on the use of this compound for the derivatization of simple furans are not extensively documented in the selected literature, the underlying chemical principles strongly support its applicability. The reagent's potent electrophilicity makes it an ideal candidate for reacting with nucleophilic positions on the furan ring, leading to the formation of dimethylaminomethyl-substituted furans. These products can then serve as versatile intermediates for further synthetic manipulations.

Construction of Pharmaceutical and Natural Product Analogues

The reliability and predictability of reactions involving this compound have made it an indispensable tool in the multi-step synthesis of complex molecules with significant biological activity.

In the field of medicinal chemistry, this compound has been employed in the synthesis of novel acyclic nucleoside analogues, which are a critical class of antiviral agents. Specifically, it has been used to synthesize acyclic versions of carbovir (B1146969) analogues, which are related to guanine (B1146940). In one reported method, the introduction of a key methylene (B1212753) group at the 6'-position of an acyclic precursor was achieved through a Mannich-type reaction using Eschenmoser's salt. This step was crucial for building the desired carbon skeleton of the guanine analogue. The subsequent conversion of the resulting intermediate led to the final acyclic guanine derivative.

The utility of this compound is prominently featured in the total synthesis of several complex natural products.

Brevetoxin A: In the final stages of the total synthesis of this potent neurotoxin, Eschenmoser's salt is used to install the terminal exocyclic methylene group. msu.edu This step, an Eschenmoser methenylation, converts a ketone precursor into the required vinyl group, completing the intricate carbon framework of the natural product. msu.edu

Hemibrevetoxin B: During the total synthesis of this marine biotoxin, Eschenmoser's salt methodology was utilized to install the α-vinyl functionality, a critical structural feature of the molecule.

Brunsvigine and Manthine: In the enantioselective total synthesis of the Amaryllidaceae alkaloids (-)-Brunsvigine and (-)-Manthine, Eschenmoser's salt plays a key role in a pivotal Pictet-Spengler cyclization step. This reaction constructs a key part of the heterocyclic core of these natural products.

The application of this compound for the direct functionalization or manipulation of shikimic acid and its derivatives is not extensively documented in the reviewed scientific literature. The shikimate pathway is crucial for the biosynthesis of aromatic compounds in various organisms, and while its intermediates are key synthetic targets, the use of this specific reagent for their modification is not a commonly reported strategy. nih.govrsc.orgnih.gov

Development of Novel Reagents and Building Blocks

This compound and its iodide counterpart, Eschenmoser's salt, serve as potent electrophiles and versatile C1 building blocks. Their ability to react with a wide range of nucleophiles has led to the development of novel synthetic methodologies and the generation of valuable intermediates for the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Generation of Vinyl Pyridines as Versatile Intermediates

A significant application of dimethylmethylenammonium salts is in the direct methenylation of 4-alkylpyridines to produce 1,1-disubstituted alkenyl pyridines, commonly known as vinyl pyridines. This transformation provides access to a class of compounds that are highly valuable as synthetic intermediates.

The reaction typically involves the treatment of a 4-alkylpyridine with an activating agent, such as ethyl chloroformate, and a base like triethylamine (B128534), followed by the addition of Eschenmoser's salt. This process proceeds under mild conditions and converts the starting alkylpyridines into conjugated vinyl pyridines. The mechanism involves the in situ formation of an alkylidene dihydropyridine (B1217469) intermediate upon N-acylation and deprotonation of the 4-alkylpyridine. This electron-rich intermediate then undergoes alkylation by the electrophilic dimethylmethylenammonium cation. A subsequent re-aromatization and elimination sequence yields the final vinyl pyridine (B92270) product. mdpi.com

These vinyl pyridine products are not merely synthetic curiosities; they are versatile building blocks for further molecular elaboration. Their conjugated system makes them ideal substrates for a variety of complexity-generating transformations, including hydrogenation, cyclopropanation, and Michael additions. sciforum.net The ability to functionalize simple and readily available pyridines in this manner opens up new avenues for the synthesis of complex nitrogen-containing molecules, which are prevalent in natural products and pharmaceuticals. mdpi.comsciforum.net

Research has demonstrated the broad scope of this reaction with various 4-alkylpyridine derivatives, affording the corresponding vinyl pyridines in good to excellent yields. The reaction conditions are generally mild and tolerant of various functional groups. sciforum.net

Table 1: Synthesis of Vinyl Pyridines from 4-Alkylpyridines using Eschenmoser's Salt

| Starting 4-Alkylpyridine Derivative | Product (1,1-Disubstituted Alkenyl Pyridine) | Yield (%) | Reference |

| 4-(Aminomethyl)pyridine derivative (amide) | Pyridyl enamide | Good | sciforum.net |

| 4-(Aminomethyl)pyridine derivative (trifluoroacetamide) | Pyridyl enamide | Good | sciforum.net |

| 4-(Aminomethyl)pyridine derivative (pentenyl amide) | Pyridyl enamide | Good | sciforum.net |

| 4-(Sulfonamidomethyl)pyridine | Pyridyl enamide | 33 | sciforum.net |

| 4-Picoline | 2-(Pyridin-4-yl)prop-2-en-1-amine derivative | 31 | sciforum.net |

Precursors for Push-Pull Dyes

The reactivity of this compound and related reagents extends to the synthesis of push-pull systems, which are chromophores characterized by an electron-donating group (push) and an electron-withdrawing group (pull) connected by a π-conjugated bridge. These molecules are of significant interest for applications in nonlinear optics, photovoltaics, and as fluorescent probes.

This compound can act as a precursor for the "push" component of these dyes. By reacting with a compound containing an active methylene group, it introduces a dimethylaminomethylene substituent. The resulting enamine is a potent electron-donating group. When this enamine is part of a conjugated system that also includes an electron-withdrawing group, a push-pull dye is formed.

A clear example of this strategy is the synthesis of 5-aryl-3-((dimethylamino)methylene)furan-2(3H)-ones. In this synthesis, a 5-arylfuran-2(3H)-one, which contains an active methylene group, is reacted with a dimethylaminomethylene source like dimethylformamide dimethylacetal (DMF-DMA), which is a known equivalent to Eschenmoser's salt. mdpi.comsciforum.net The resulting product possesses a pronounced push-pull character due to the conjugation of the electron-donating dimethylamino group with the electron-withdrawing carbonyl group of the furanone ring. mdpi.com This reaction highlights how dimethylmethylenammonium-type reagents can be pivotal in constructing the core structure of functional dyes.

The synthesis of these push-pull enamines can be optimized by varying reaction conditions such as the solvent and temperature, with microwave-assisted synthesis often providing higher yields and shorter reaction times. mdpi.comsciforum.net The resulting dimethylaminomethylene derivatives are not only dyes in their own right but also serve as versatile synthons for further chemical transformations, owing to the multiple reactive centers within their structure. mdpi.com

Table 2: Synthesis of a Push-Pull Enamine using a Dimethylaminomethylene Source

| Starting Material | Reagent | Product | Key Structural Feature | Reference |

| 5-(4-chlorophenyl)furan-2(3H)-one | Dimethylformamide dimethylacetal (DMF-DMA) | 5-(4-chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one | Push-pull enamine | mdpi.comsciforum.net |

Theoretical and Computational Investigations of Dimethylmethylenammonium Chloride Reactivity

Quantum Mechanical (QM) Studies of Reaction Mechanisms

Quantum mechanical calculations have been instrumental in mapping out the intricate details of reactions involving dimethylmethylenammonium chloride, offering a molecular-level understanding of the processes.

The energy landscape of a chemical reaction provides a comprehensive picture of the potential energy surface, including reactants, products, intermediates, and the transition states that connect them. For reactions involving this compound, computational studies have focused on characterizing these critical points.

In the context of the hydroaminomethylation of olefins, such as the reaction between styrene (B11656) and Eschenmoser's salt (the iodide analogue of this compound), the first step is an electrophilic addition. wuxiapptec.com Computational analysis of this step revealed an estimated activation energy of approximately 13 kcal/mol, which is consistent with the experimental conditions under which these reactions are performed. wuxiapptec.com The transition state for this addition was identified and verified by the presence of a single imaginary frequency in the vibrational analysis, confirming it as a true saddle point on the energy surface. wuxiapptec.com

Further along the reaction coordinate, in a proposed intramolecular wuxiapptec.comnih.gov-hydride shift, the transition state was located, and subsequent Intrinsic Reaction Coordinate (IRC) calculations were used to establish the energy profile connecting the intermediate to the product. wuxiapptec.com The IRC method is a powerful tool in quantum chemistry that traces the minimum energy path from a transition state to the corresponding reactants and products, thus mapping the reaction pathway. wuxiapptec.com

The table below summarizes key energetic data from a computational study on the reaction of Eschenmoser's salt with styrene.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Styrene + Iminium ion | 0.0 |

| Transition State (Addition) | Electrophilic addition TS | ~13.0 |

| Intermediate Conformer C | Post-addition intermediate | 0.52 higher than D |

| Intermediate Conformer D | Post-addition intermediate | 0.0 (reference for conformers) |

Data sourced from a computational study on the hydroaminomethylation of styrene. wuxiapptec.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.org It posits that the most significant interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. taylorandfrancis.comwikipedia.org

For the reaction of dimethylmethylenammonium ion with a nucleophile like styrene, FMO analysis provides valuable insights. The dimethylmethylenammonium cation, being an electrophile, possesses a low-lying LUMO. Computational studies have calculated the LUMO of the iminium ion to be -5.24 eV. wuxiapptec.com The nucleophile, styrene, has a high-energy HOMO, calculated at -8.03 eV. wuxiapptec.com The small energy gap of 2.79 eV between the HOMO of styrene and the LUMO of the iminium ion suggests a favorable interaction and indicates that the reaction should proceed readily. wuxiapptec.com This small energy gap is characteristic of reactions with relatively low activation barriers.

The table below presents the calculated frontier molecular orbital energies for the reactants in the hydroaminomethylation of styrene.

| Reactant | Molecular Orbital | Energy (eV) |

| Styrene | HOMO | -8.03 |

| Iminium ion | LUMO | -5.24 |

Data sourced from a computational study on the hydroaminomethylation of styrene. wuxiapptec.com

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reactivity of chemical systems. DFT calculations have been employed to elucidate the mechanisms of reactions involving iminium ions, which are the reactive species in this compound.

In studies of the Mannich reaction, a cornerstone of iminium ion chemistry, DFT has been used to model the formation of the iminium ion itself from an amine and an aldehyde. adichemistry.comchemistrysteps.com These calculations help in understanding the energetics and structural changes during this initial step.

Furthermore, DFT has been applied to investigate the subsequent C-C bond-forming step where the iminium ion reacts with an enol or enolate. researchgate.net By combining DFT calculations with experimental observations, researchers have been able to propose and validate detailed reaction mechanisms. For instance, in a study on a direct C-C coupling of Michael acceptors with Eschenmoser's salt, DFT calculations, alongside kinetic and isotopic labeling experiments, were crucial in unveiling the underlying mechanism. researchgate.net These studies highlighted the critical role of the solvent and the counterion in the reaction pathway. researchgate.net

Computational Modeling of Selectivity and Reaction Pathways

Computational modeling plays a pivotal role in understanding and predicting the selectivity of chemical reactions. In the case of reactions involving this compound, computational methods are used to explore different possible reaction pathways and to determine the factors that govern regioselectivity and stereoselectivity.

For example, in the hydroaminomethylation of unsymmetrical alkenes, there is the possibility of forming either linear or branched products. Computational studies can calculate the activation barriers for the formation of both products. The pathway with the lower activation energy is predicted to be the major reaction channel. In the reaction of styrene with Eschenmoser's salt, computational analysis supported the formation of a branched product. nih.gov

Moreover, computational investigations have been used to explore alternative reaction pathways, such as those involving radical intermediates. In a study of a reductive cross-electrophile coupling, computational analysis indicated the formation of an anionic diiodide radical species from the association of an iodine radical and an iodide ion from Eschenmoser's salt. nih.gov This highlights the ability of computational modeling to uncover unexpected reaction mechanisms.

Application of Computational Tools in Predicting Reactivity

The application of computational tools extends beyond the elucidation of known reactions to the prediction of the reactivity of new substrates and the design of new reactions. By calculating properties such as molecular orbital energies, electrostatic potentials, and reaction barriers, chemists can make informed predictions about how a molecule will behave under certain conditions.

For instance, the calculated HOMO and LUMO energies can be used as a quantitative measure of nucleophilicity and electrophilicity, respectively. pku.edu.cn This allows for a systematic comparison of the reactivity of different nucleophiles towards this compound.

Computational tools are also increasingly used to predict the regio- and site-selectivity of organic reactions. rsc.org While specific predictive models for this compound are not extensively detailed in the provided search results, the general methodologies are applicable. These models often use a combination of quantum mechanical descriptors and machine learning algorithms to predict the most likely site of reaction on a complex molecule.

Coordination Chemistry and Metal Complexation Studies Involving Dimethylmethylenammonium Chloride

Structural and Electronic Properties of Dimethylmethylenammonium Ion in Coordination Environments

There is a lack of specific experimental data from X-ray crystallography or spectroscopic studies on metal complexes containing the dimethylmethylenammonium cation. In a hypothetical coordination environment, the structural and electronic properties of the dimethylmethylenammonium ion, [CH₂=N(CH₃)₂]⁺, would be influenced by its interaction with a metal center or its role as a counterion.

The dimethylmethylenammonium cation possesses a planar C=N double bond. researchgate.net The positive charge is primarily localized on the nitrogen atom, but delocalization onto the methylene (B1212753) carbon atom contributes to its electrophilic character. If it were to act as a ligand, it would likely be a weak σ-donor through the nitrogen lone pair, though this is sterically hindered by the two methyl groups. Its primary role in coordination chemistry is more likely to be that of a non-coordinating or weakly coordinating counterion.

Role as a Ligand or Counterion in Metal Complexes

Although no specific examples of metal complexes with dimethylmethylenammonium chloride are documented in the available scientific literature, we can draw parallels with related compounds. For instance, studies on copper(II) complexes have successfully incorporated similar cations like methylammonium (B1206745) and dimethylammonium as counterions. This suggests that the synthesis of metal complexes with the dimethylmethylenammonium cation as a counterion is theoretically feasible. In such a role, it would serve to balance the charge of an anionic metal complex. wikipedia.org

The possibility of the dimethylmethylenammonium ion acting as a direct ligand to a metal center is less probable due to the steric hindrance around the nitrogen atom and the delocalized nature of the positive charge. Ligands are typically neutral molecules or anions with available lone pairs of electrons for donation to the metal center. uci.edu While imines can act as ligands, the permanent positive charge on the dimethylmethylenammonium ion makes it a poor candidate for direct coordination compared to neutral imines.

Mechanistic Insights into Coordination-Enhanced Reactivity

The reactivity of iminium salts in organic synthesis is well-established, where they act as potent electrophiles. wikipedia.orgznaturforsch.com Coordination to a metal center could, in theory, enhance this reactivity. If the dimethylmethylenammonium cation were part of a metal complex, either as a ligand or a closely associated counterion, the Lewis acidity of the metal could further polarize the C=N bond, increasing the electrophilicity of the methylene carbon.

This enhanced reactivity could facilitate nucleophilic attack on the iminium ion. However, without any experimental studies on such systems, any proposed mechanisms remain purely speculative. Research in the field of metal-coordinated imido complexes, which feature a metal-nitrogen double bond, has shown that these moieties can undergo various reactions, including cycloadditions. nih.gov While mechanistically different, this demonstrates that metal coordination can significantly influence the reactivity of a C=N functional group.

Q & A

Q. What are the common synthetic routes for dimethylmethylenammonium chloride, and what challenges arise during its preparation?

this compound is typically synthesized via reactions between dimethylamine and methylene chloride derivatives. However, hydrolysis during synthesis often leads to side products like formaldehyde and dimethylammonium chloride, complicating purification . Key challenges include controlling reaction conditions (e.g., pH, temperature) to minimize hydrolysis and optimizing stoichiometric ratios. Methodological solutions involve using anhydrous solvents and real-time monitoring via techniques like NMR to track intermediate formation.

Q. Which analytical techniques are most effective for characterizing this compound and its byproducts?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for identifying methylene and ammonium groups. Thin-Layer Chromatography (TLC) can monitor reaction progress and detect impurities . For quantification, ion chromatography or titration methods (e.g., argentometric titration) are recommended due to the compound’s ionic nature. Cross-referencing with mass spectrometry (MS) ensures accuracy in identifying degradation products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound’s hygroscopic nature and potential respiratory irritancy necessitate strict safety measures:

- Use fume hoods to avoid inhalation exposure.

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption . Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can computational modeling improve the prediction of this compound’s environmental behavior?

Molecular dynamics simulations and Quantitative Structure-Activity Relationship (QSAR) models can predict diffusion coefficients, solubility, and reactivity in environmental matrices. For instance, models validated against experimental chloride diffusion data (e.g., in cementitious materials) show ±15% error margins when calibrated with empirical parameters like temperature and ionic strength . Advanced models should integrate ab initio calculations to account for hydrolysis pathways under varying pH conditions .

Q. What experimental strategies resolve discrepancies in reported chloride diffusion coefficients for this compound-containing systems?

Contradictions often arise from differing test methods (e.g., rapid chloride penetration tests vs. electrical accelerated measurements). To standardize results:

Q. How does this compound’s reactivity with organic acids inform its application in polymer chemistry?

The compound’s quaternary ammonium structure enables electrostatic interactions with carboxyl groups in polymers, enhancing crosslinking efficiency. Studies on analogous systems (e.g., diallyldimethylammonium chloride) show that reaction kinetics depend on acid pKa and steric hindrance. For example, low pKa acids (e.g., acrylic acid) exhibit faster binding rates, while bulky acids require elevated temperatures (≥60°C) for optimal reactivity .

Q. What advanced spectroscopic methods can elucidate degradation mechanisms of this compound under oxidative conditions?

Electron Paramagnetic Resonance (EPR) spectroscopy identifies radical intermediates formed during oxidation. Coupled with High-Resolution Mass Spectrometry (HRMS), this approach maps degradation pathways, such as N-demethylation or chlorination. For instance, hydroxyl radical (•OH) attack at the methylene group leads to formaldehyde release, confirmed via isotopic labeling experiments .

Methodological Guidance for Publication

Q. How should researchers structure abstracts to highlight this compound’s novel applications?

- State the problem (e.g., "Limitations in polymer crosslinking efficiency").

- Describe the method (e.g., "Synthetic optimization via anhydrous reaction conditions").

- Highlight key data (e.g., "95% purity achieved via TLC and NMR validation").

- Conclude with broader implications (e.g., "Enhanced stability in biomedical hydrogels") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.